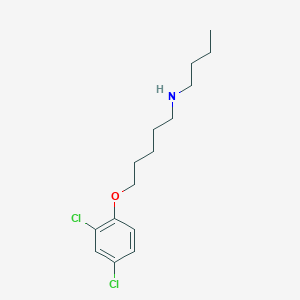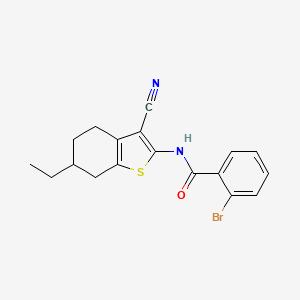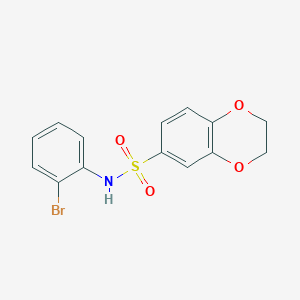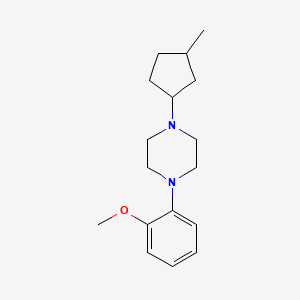
N-butyl-5-(2,4-dichlorophenoxy)-1-pentanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-5-(2,4-dichlorophenoxy)-1-pentanamine, also known as BDP, is a chemical compound that has been widely used in scientific research. It is a selective agonist of the β3-adrenergic receptor, which is involved in the regulation of energy expenditure and thermogenesis. BDP has been shown to have potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders.
Mécanisme D'action
N-butyl-5-(2,4-dichlorophenoxy)-1-pentanamine is a selective agonist of the β3-adrenergic receptor, which is expressed in adipose tissue and skeletal muscle. Activation of this receptor leads to the activation of the enzyme adenylate cyclase, which increases the production of cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn leads to the activation of several downstream signaling pathways involved in energy expenditure and thermogenesis.
Biochemical and Physiological Effects:
N-butyl-5-(2,4-dichlorophenoxy)-1-pentanamine has been shown to increase energy expenditure and promote weight loss in animal models. It has also been shown to improve insulin sensitivity and glucose metabolism in diabetic patients. N-butyl-5-(2,4-dichlorophenoxy)-1-pentanamine has been shown to increase the expression of genes involved in thermogenesis and energy expenditure, as well as decrease the expression of genes involved in adipogenesis and lipid synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-butyl-5-(2,4-dichlorophenoxy)-1-pentanamine in lab experiments is its selectivity for the β3-adrenergic receptor, which allows for more precise targeting of this receptor. However, N-butyl-5-(2,4-dichlorophenoxy)-1-pentanamine may have limitations in terms of its solubility and stability, which can affect its effectiveness in certain experiments.
Orientations Futures
Future research on N-butyl-5-(2,4-dichlorophenoxy)-1-pentanamine could focus on its potential therapeutic applications in the treatment of metabolic disorders such as obesity and diabetes. Additional studies could investigate the mechanisms underlying N-butyl-5-(2,4-dichlorophenoxy)-1-pentanamine's effects on energy expenditure and thermogenesis, as well as its potential side effects and safety profile. Further research could also explore the use of N-butyl-5-(2,4-dichlorophenoxy)-1-pentanamine in combination with other therapies to enhance its effectiveness.
Méthodes De Synthèse
N-butyl-5-(2,4-dichlorophenoxy)-1-pentanamine can be synthesized using a variety of methods, including the reaction of 2,4-dichlorophenol with butylamine and pentanone in the presence of a catalyst. The resulting product is purified using chromatography and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-butyl-5-(2,4-dichlorophenoxy)-1-pentanamine has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as obesity and diabetes. It has been shown to increase energy expenditure and promote weight loss in animal models. N-butyl-5-(2,4-dichlorophenoxy)-1-pentanamine has also been investigated for its potential to improve insulin sensitivity and glucose metabolism in diabetic patients.
Propriétés
IUPAC Name |
N-butyl-5-(2,4-dichlorophenoxy)pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23Cl2NO/c1-2-3-9-18-10-5-4-6-11-19-15-8-7-13(16)12-14(15)17/h7-8,12,18H,2-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSGBWBKWSDDFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCOC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-bromophenyl)-3-chloro-4-[(4-ethylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5135349.png)
![5-[4-(2-chlorophenyl)-1-piperazinyl]-2,4-dinitro-N-phenylaniline](/img/structure/B5135360.png)

![2-methyl-5-{4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B5135366.png)

![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N-phenylacetamide)](/img/structure/B5135379.png)

![N~1~-allyl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5135392.png)

![7-(2,4-dichlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5135401.png)
![N~1~-allyl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5135402.png)


